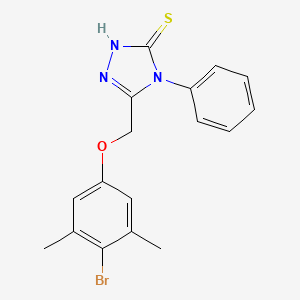

5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione

Description

Properties

IUPAC Name |

3-[(4-bromo-3,5-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3OS/c1-11-8-14(9-12(2)16(11)18)22-10-15-19-20-17(23)21(15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOBOIOKCMKZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCC2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione typically involves multiple steps. One common synthetic route includes the following steps:

Formation of 4-bromo-3,5-dimethylphenol: This intermediate can be synthesized from 3,5-dimethylanisole through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Preparation of 4-bromo-3,5-dimethylphenoxyacetonitrile: This step involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate.

Cyclization to form the triazole ring: The final step involves the reaction of 4-bromo-3,5-dimethylphenoxyacetonitrile with phenylhydrazine and carbon disulfide under basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds related to 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with tumor growth and metastasis. In particular, research indicates that triazoles can affect the kallikrein-kinin system, which is implicated in cancer progression .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. They exhibit efficacy against a range of pathogens, including bacteria and fungi. The structural characteristics of this compound contribute to its ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Fungicides

The compound has been evaluated for its fungicidal properties. Research indicates that triazole derivatives can effectively inhibit fungal growth in crops, thereby improving agricultural yields. The specific application of this compound in agricultural settings could potentially lead to the development of new fungicides that are more effective and environmentally friendly compared to conventional options .

Materials Science Applications

Polymer Chemistry

Triazole compounds are increasingly being explored for their utility in polymer chemistry. Their ability to form stable complexes with metal ions allows them to be used as ligands in coordination chemistry and materials synthesis. The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity through modulation of signaling pathways; antimicrobial properties against various pathogens. |

| Agricultural Science | Effective fungicidal activity leading to improved crop yields. |

| Materials Science | Potential use as a ligand in polymer synthesis enhancing material properties. |

Case Studies

-

Anticancer Mechanism Exploration

A study investigated the effects of triazole derivatives on HeLa cervical cancer cells. It was found that these compounds significantly altered the expression of proteins involved in the kallikrein-kinin signaling pathway, suggesting a novel mechanism for their anticancer effects . -

Fungicide Efficacy Trials

Field trials demonstrated that formulations containing triazole derivatives effectively reduced fungal infections in crops compared to untreated controls. This highlights their potential as environmentally sustainable alternatives to traditional fungicides .

Mechanism of Action

The mechanism of action of 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- The target compound’s phenoxymethyl group introduces steric bulk and electron-withdrawing effects (Br, CH3) distinct from analogs with benzoxazole () or pyridine () moieties.

Anticonvulsant Potential

Corrosion Inhibition

- Triazole-thiones with polar groups (e.g., 4MPT, ) exhibit >90% inhibition efficiency on carbon steel. The target’s bulky phenoxymethyl group may reduce adsorption compared to smaller analogs .

Metabolic Stability

- Nitrophenyl analogs () undergo acetylation and amine metabolite formation. The target’s bromine substituent likely slows metabolism, extending half-life .

Biological Activity

The compound 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Overview

The structure of the compound features a triazole ring and a thione functional group , which are pivotal in mediating its biological effects. The presence of bromine and dimethyl groups contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | < 25 µM |

| 5b | Staphylococcus aureus | < 25 µM |

| 5e | Pseudomonas aeruginosa | < 25 µM |

These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. For example, compounds structurally related to this compound have shown potent activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | < 25 |

| MCF-7 | < 25 |

| A549 | < 30 |

These findings indicate that the compound may inhibit cell proliferation effectively through mechanisms involving apoptosis or cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Notably, it has been identified as a potential inhibitor of sphingomyelinase , which plays a role in various cellular processes including apoptosis and inflammation.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against standard pathogenic strains. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria while showing limited antifungal activity .

- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives of triazoles exhibited IC50 values less than 25 µM against HepG2 and MCF-7 cells. This suggests a strong potential for further development as anticancer agents .

- Enzyme Inhibition Research : Recent findings highlighted the compound's capacity to inhibit neutral sphingomyelinase activity significantly. This inhibition is linked to potential therapeutic applications in treating conditions associated with sphingolipid metabolism .

Q & A

Q. Q: What are the foundational synthetic routes for preparing 5-(4-bromo-3,5-dimethylphenoxymethyl)-4-phenyl-2H-1,2,4-triazole-3-thione?

A: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

- Reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes or brominated phenols under reflux in ethanol or acetic acid .

- Optimizing reaction time (4–8 hours) and solvent choice (e.g., absolute ethanol with glacial acetic acid as a catalyst) to improve yields .

- Post-reaction purification via solvent evaporation, filtration, or recrystallization (e.g., using methanol) .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to enhance yield and purity for this compound?

A: Key parameters include:

- Catalyst selection : Glacial acetic acid improves cyclization efficiency in triazole formation .

- Temperature control : Reflux at 80–100°C ensures complete reaction while avoiding decomposition .

- Substrate ratios : Stoichiometric excess (1.2–1.5 equiv) of brominated phenol derivatives minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in polar solvents (methanol/water) enhances purity .

Structural Characterization Techniques

Q. Q: What experimental and computational methods are used to confirm the molecular structure?

A:

- Experimental :

- IR spectroscopy : Identifies thione (C=S) stretches (1,100–1,250 cm⁻¹) and N–H vibrations (3,200–3,400 cm⁻¹) .

- NMR : H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm); C NMR confirms thiocarbonyl (C=S) at δ 170–180 ppm .

- X-ray crystallography : Resolves dihedral angles between triazole and aryl rings (e.g., 67.5° in analogous structures) and hydrogen-bonding networks .

- Computational : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level calculates vibrational frequencies and NMR chemical shifts, validated against experimental data .

Biological Activity Evaluation

Q. Q: How is the antimicrobial or antifungal potential of this compound assessed?

A:

- In vitro assays :

- Structure-activity relationship (SAR) : Modifying substituents (e.g., bromo vs. chloro groups) correlates with enhanced activity due to increased lipophilicity and target binding .

Computational Conformational Analysis

Q. Q: How do computational methods like DFT elucidate conformational flexibility?

A:

- Torsional angle scans : DFT calculations (e.g., B3LYP) vary selected dihedral angles (e.g., C–S–C–N) from −180° to +180° in 20° increments to map energy profiles .

- HOMO-LUMO analysis : Predicts reactivity; electron-withdrawing groups (e.g., bromo) lower LUMO energy, enhancing electrophilic interactions .

Resolving Data Contradictions in Biological Studies

Q. Q: How can conflicting bioactivity data from different studies be reconciled?

A:

- Control variables : Standardize assay protocols (e.g., inoculum size, incubation time) to reduce variability .

- Structural validation : Confirm compound purity (HPLC, >95%) to rule out impurities affecting results .

- Comparative SAR : Cross-test analogs (e.g., 3-chlorophenyl vs. 4-bromo derivatives) to isolate substituent effects .

Advanced SAR Studies

Q. Q: What strategies guide SAR exploration for triazole-3-thione derivatives?

A:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., Br, Cl) at para positions to enhance antimicrobial potency .

- Hybrid scaffolds : Merge with thiadiazole or thiophene moieties to exploit synergistic interactions (e.g., 5-amino-1,3,4-thiadiazole hybrids) .

- Pharmacophore mapping : Identify critical regions (e.g., thiocarbonyl, bromophenoxymethyl) via 3D-QSAR or docking studies .

Stability and Degradation Analysis

Q. Q: What methods assess the compound’s stability under experimental conditions?

A:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for triazole-thiones) .

- Solution stability : Monitor via HPLC over 24–72 hours in buffers (pH 4–9) to identify hydrolytic degradation .

- Light sensitivity : Conduct UV-Vis spectroscopy under accelerated light exposure to detect photolytic byproducts .

Toxicity Profiling

Q. Q: How is in vitro toxicity evaluated for preclinical research?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.